molecular formula C17H12N2 B3353575 2-(1H-indol-3-yl)quinoline CAS No. 5552-65-8

2-(1H-indol-3-yl)quinoline

Cat. No. B3353575
CAS RN: 5552-65-8
M. Wt: 244.29 g/mol
InChI Key: SVKFLIYNHJCSNP-UHFFFAOYSA-N
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Description

“2-(1H-indol-3-yl)quinoline” is a compound with the molecular formula C17H12N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle . The compound has been studied for its potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of “2-(1H-indol-3-yl)quinoline” involves heteroarylation of indoles . This process involves the reaction of indoles with other aromatic compounds in the presence of a catalyst . The synthesis process is of interest due to the bioactive nature of the resulting compounds .


Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)quinoline” has been confirmed through various spectroscopic analyses . These include Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and proton nuclear magnetic resonance (^1H-NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)quinoline” include its formation through the Knoevenagel condensation of aryl glyoxals with 4-hydroxyquinolin-2(1H)-one . Additionally, the compound can undergo oxidation to form quinazolinone derivatives .

Mechanism of Action

While the exact mechanism of action of “2-(1H-indol-3-yl)quinoline” is not fully understood, it has been found to exhibit inhibitory activity against certain enzymes . For instance, it has been identified as a potential inhibitor of PDE4B, an enzyme involved in inflammatory responses .

Safety and Hazards

While specific safety and hazard data for “2-(1H-indol-3-yl)quinoline” is not available, general precautions for handling similar compounds include avoiding inhalation, ingestion, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

Future research on “2-(1H-indol-3-yl)quinoline” is likely to focus on its potential applications in the pharmaceutical industry . This includes further studies on its synthesis, biological activity, and mechanism of action . Additionally, the development of efficient and convenient methods for its synthesis is a desirable goal in pharmaceutical research .

properties

IUPAC Name

2-(1H-indol-3-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKFLIYNHJCSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496784
Record name 2-(1H-Indol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)quinoline

CAS RN

5552-65-8
Record name 2-(1H-Indol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of quinoline-N-oxide (0.5 mmol) in 2 mL DCM at 0° C. in a 3 mL plastic tube fitted with a frit was added 58 uL of benzoyl chloride (0.5 mmol). The reaction mixture was stirred for 15 min at 0° C. and then indole (0.5 mmol) was added. The reaction was warmed to 20 ° C. and stirred for 4 h. The solid precipitate was filtered and washed with DCM (3×2 mL) to give solid 2-(3-indolyl)quinoline (6-100% yield).
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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